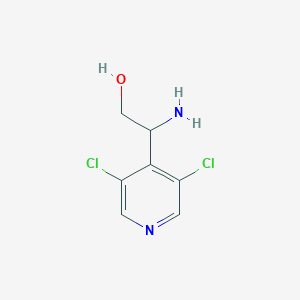

2-Amino-2-(3,5-dichloropyridin-4-yl)ethanol

Description

2-Amino-2-(3,5-dichloropyridin-4-yl)ethanol is a pyridine derivative characterized by a central pyridine ring substituted with chlorine atoms at the 3- and 5-positions and an ethanolamine (-CH₂CH₂OH) group at the 4-position. This structure confers unique physicochemical properties, including moderate lipophilicity due to the electron-withdrawing chlorine substituents and hydrogen-bonding capacity from the hydroxyl and amino groups.

Properties

Molecular Formula |

C7H8Cl2N2O |

|---|---|

Molecular Weight |

207.05 g/mol |

IUPAC Name |

2-amino-2-(3,5-dichloropyridin-4-yl)ethanol |

InChI |

InChI=1S/C7H8Cl2N2O/c8-4-1-11-2-5(9)7(4)6(10)3-12/h1-2,6,12H,3,10H2 |

InChI Key |

RNYGIKRAYJJHCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)C(CO)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3,5-dichloropyridin-4-yl)ethanol typically involves the reaction of 3,5-dichloropyridine with ethylene oxide in the presence of a base. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-100°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,5-dichloropyridin-4-yl)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-Amino-2-(3,5-dichloropyridin-4-yl)ethanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,5-dichloropyridin-4-yl)ethanol involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 2-Amino-2-(3,5-dichloropyridin-4-yl)ethanol and related pyridine derivatives:

| Compound Name | Substituents | Structural Features | Similarity Score* | Key Interactions (Hypothesized) |

|---|---|---|---|---|

| This compound | 3,5-Cl, 4-ethanolamine | Dichlorinated pyridine, polar ethanolamine | - | Enhanced hydrophobic Cl interactions, H-bonding |

| 2-Amino-2-(3-chloropyridin-4-yl)ethanol HCl | 3-Cl, 4-ethanolamine, HCl | Monochlorinated, hydrochloride salt | 0.55 | Higher solubility, weaker hydrophobic binding |

| (2-Aminopyridin-4-yl)-methanol | 4-methanol, 2-amino | Non-halogenated, hydroxyl and amino groups | - | Reduced lipophilicity, weaker enzyme inhibition |

| (S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol | 5-Cl, 4-I, propanolamine | Bulky iodine, elongated side chain | 0.54 | Steric hindrance, potential halogen bonding |

*Similarity scores (Tanimoto coefficients) are derived from cheminformatics comparisons in .

Key Observations:

Chlorine Substitution: The 3,5-dichloro configuration enhances hydrophobic interactions compared to mono-chloro analogs (e.g., 2-Amino-2-(3-chloropyridin-4-yl)ethanol HCl), which may improve binding to hydrophobic enzyme pockets .

Functional Groups: The ethanolamine group in the target compound provides hydrogen-bonding sites (OH and NH₂), contrasting with methanol or propanol derivatives, which lack the amino moiety .

Physicochemical Properties

Hydrochloride salts (e.g., 2-Amino-2-(3-chloropyridin-4-yl)ethanol HCl) mitigate solubility issues but may alter ionization states critical for target engagement .

Biological Activity

2-Amino-2-(3,5-dichloropyridin-4-yl)ethanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

- A pyridine ring with two chlorine substituents at the 3 and 5 positions.

- An amino group (-NH2) and a hydroxyl group (-OH) attached to an ethyl chain.

This configuration contributes to its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, leading to therapeutic effects. Specific interactions include:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : The compound can bind to specific receptors, influencing cellular signaling cascades.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

Antimicrobial Activity

A study evaluated the antimicrobial properties of several derivatives related to this compound. Results indicated that compounds with similar structures exhibited significant antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The inhibition zones measured using the agar disc diffusion method showed varying degrees of effectiveness depending on the concentration used.

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 20 |

| This compound | E. coli | 18 |

Anti-inflammatory Effects

In vitro studies have shown that this compound has anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in cell cultures treated with inflammatory stimuli. This effect is significant in the context of diseases characterized by chronic inflammation.

Case Studies

-

Case Study on Antibacterial Activity :

A recent study explored the antibacterial efficacy of this compound derivatives. The results indicated that certain derivatives had IC50 values in the low micromolar range against E. coli, suggesting strong antibacterial potential.- Methodology : The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MIC).

- Findings : Derivatives showed a range of MIC values from 10 µM to 50 µM against tested strains.

-

Case Study on Enzyme Inhibition :

Another investigation focused on the enzyme inhibitory properties of this compound, particularly against α-glucosidase. The findings indicated that it acts as a competitive inhibitor with an IC50 value of approximately 25 µM.- Experimental Setup : Kinetic assays were performed using purified enzyme preparations.

- Results : The compound demonstrated significant inhibition compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.